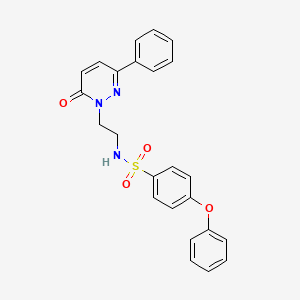![molecular formula C14H6ClF6NO B2610970 [3-Chloro-5-(trifluoromethyl)-2-pyridinyl][3-(trifluoromethyl)phenyl]methanone CAS No. 338770-58-4](/img/structure/B2610970.png)
[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][3-(trifluoromethyl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][3-(trifluoromethyl)phenyl]methanone is a complex organic compound characterized by the presence of both pyridine and phenyl groups, each substituted with trifluoromethyl and chloro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-5-(trifluoromethyl)-2-pyridinyl][3-(trifluoromethyl)phenyl]methanone typically involves multi-step organic reactions. One common method starts with the chlorination of 3-(trifluoromethyl)phenylmethanone to introduce the chloro group. This is followed by a Friedel-Crafts acylation reaction with 3-chloro-5-(trifluoromethyl)-2-pyridine to form the final product. The reaction conditions often require the use of strong acids like aluminum chloride as a catalyst and anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of this compound. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][3-(trifluoromethyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thiols substituted products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-Chloro-5-(trifluoromethyl)-2-pyridinyl][3-(trifluoromethyl)phenyl]methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl groups are known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable candidate in the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and insecticides. Its ability to disrupt biological pathways in pests makes it an effective component in pest control formulations.
Mecanismo De Acción
The mechanism of action of [3-Chloro-5-(trifluoromethyl)-2-pyridinyl][3-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, inhibiting their function and leading to the desired biological effect. The chloro group can also participate in covalent bonding with target proteins, further enhancing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- [3-Chloro-5-(trifluoromethyl)phenyl]methanone
- [3-(Trifluoromethyl)phenyl][3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone
Uniqueness
Compared to similar compounds, [3-Chloro-5-(trifluoromethyl)-2-pyridinyl][3-(trifluoromethyl)phenyl]methanone is unique due to the presence of both pyridine and phenyl groups, each substituted with trifluoromethyl and chloro groups. This dual substitution pattern provides a distinct set of chemical properties, such as increased lipophilicity and metabolic stability, which are not observed in simpler analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Propiedades
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClF6NO/c15-10-5-9(14(19,20)21)6-22-11(10)12(23)7-2-1-3-8(4-7)13(16,17)18/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAVZQBNRPURTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClF6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-((4-((4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2610887.png)
![N-(3,5-dimethylphenyl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2610890.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2610894.png)
![METHYL 7-(3-BROMOPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2610895.png)


![7-Hydroxy-3-[2-(methylethyl)phenoxy]-2-(trifluoromethyl)chromen-4-one](/img/structure/B2610900.png)
![1-(4-ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2610901.png)
![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)piperidine](/img/structure/B2610902.png)
![2-phenoxy-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2610903.png)
![Methyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B2610904.png)

![N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-NITROBENZAMIDE](/img/structure/B2610907.png)
